Acid Hydrolysis Resistance vs. 6-Methyl-2-anilinonicotinonitrile
Under reflux with concentrated hydrochloric acid, 6-methyl-2-anilinonicotinonitrile undergoes hydrolysis to the corresponding nicotinic acid, whereas 4,6-dimethyl-2-anilinonicotinonitrile is not hydrolyzed even under more severe conditions because of steric hindrance [1]. By structural analogy, 3-pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- bears a 4-dimethylamino and 6-methyl substitution pattern and is predicted to exhibit similar acid resistance.
| Evidence Dimension | Acid hydrolysis susceptibility under concentrated HCl reflux |
|---|---|
| Target Compound Data | Predicted resistant (not hydrolyzed) |
| Comparator Or Baseline | 6-methyl-2-anilinonicotinonitrile (hydrolyzed to nicotinic acid); 4,6-dimethyl-2-anilinonicotinonitrile (resistant) |
| Quantified Difference | Qualitative: resistant vs. susceptible |
| Conditions | Concentrated HCl, reflux |
Why This Matters
For procurement involving acid-mediated transformations, selecting a compound with predicted acid stability avoids unwanted hydrolysis byproducts and improves synthetic yield.
- [1] Shramm, N. I.; Konshin, M. E. Reactions of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids. Chemistry of Heterocyclic Compounds 1982, 18 (5), 511–515. DOI: 10.1007/BF00526089. View Source
